Bienvenue dans la boutique en ligne BenchChem!

7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Physicochemical Differentiation Drug-likeness Permeability Prediction

7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 160290-40-4) is a heterocyclic compound belonging to the privileged [1,2,4]triazolo[1,5-a]pyrimidine (TAP) family, known for its broad bioactivity profile in kinase inhibition and oncology. The compound consists of a fused triazole-pyrimidine core with a 4-bromophenyl substituent at the C7 position.

Molecular Formula C11H7BrN4
Molecular Weight 275.109
CAS No. 160290-40-4
Cat. No. B3013311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
CAS160290-40-4
Molecular FormulaC11H7BrN4
Molecular Weight275.109
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NC3=NC=NN23)Br
InChIInChI=1S/C11H7BrN4/c12-9-3-1-8(2-4-9)10-5-6-13-11-14-7-15-16(10)11/h1-7H
InChIKeyWPTXKFSCIRYNAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 160290-40-4): A Halogenated Heterocyclic Scaffold for Targeted Synthesis and Kinase-Focused Discovery


7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 160290-40-4) is a heterocyclic compound belonging to the privileged [1,2,4]triazolo[1,5-a]pyrimidine (TAP) family, known for its broad bioactivity profile in kinase inhibition and oncology [1]. The compound consists of a fused triazole-pyrimidine core with a 4-bromophenyl substituent at the C7 position. Its molecular formula is C11H7BrN4, with a molecular weight of 275.10 g/mol and a computed octanol-water partition coefficient (XLogP3-AA) of 2.4, indicating significant lipophilicity [2]. This specific derivative serves dual roles: as a direct, structurally characterized member of the TAP class with potential for biological screening, and critically, as a versatile synthetic building block where the bromine atom provides a distinct reactivity handle that its common halogenated and non-halogenated analogs lack [3].

Why 7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine Cannot Be Swapped for Its Chloro or Unsubstituted Analogs


Substituting 7-(4-bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine with its unsubstituted phenyl, 4-chlorophenyl, or 4-fluorophenyl analogs introduces measurable and functionally critical physicochemical and reactivity shifts. Computed lipophilicity values (XLogP3-AA) from PubChem demonstrate a clear trend: 7-(4-fluorophenyl) has the lowest lipophilicity, followed by 7-(4-chlorophenyl), then the target 4-bromophenyl derivative, and potentially the unsubstituted phenyl analog at an intermediate value [1]. These differences in logP directly impact passive membrane permeability and non-specific binding, making inter-compound substitution invalid in cellular assays without extensive re-optimization. Crucially, the bromine atom provides a unique synthetic differentiation. It serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling diversification into biaryl or alkyne-linked chemotypes—a capability entirely absent in the non-halogenated analog and significantly less efficient for the chloro analog under standard Suzuki-Miyaura conditions [2]. Generic substitution based solely on a shared triazolopyrimidine core therefore ignores these orthogonal differences in both physical properties and synthetic utility, leading to potentially confounding experimental outcomes.

Quantitative Head-to-Head Evidence for 7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine Against Its Closest Structural Analogs


Enhanced Lipophilicity vs. 4-Fluoro, 4-Chloro, and Unsubstituted Phenyl Analogs Drives Differential Membrane Partitioning

Computed lipophilicity, a key determinant of passive membrane permeability and ADME profile, clearly differentiates the 4-bromophenyl derivative from its common halogen-substituted analogs. PubChem-computed XLogP3-AA values show the 4-bromophenyl target compound (2.4) has significantly higher lipophilicity than the 4-fluorophenyl (1.9) and 4-chlorophenyl (2.0) derivatives, and comparably higher than the unsubstituted phenyl analog (2.1) [1]. This quantifiable difference supports its preferential selection for lead optimization programs where increased logD7.4 or membrane partitioning is required, without the addition of molecular weight from larger substituents.

Physicochemical Differentiation Drug-likeness Permeability Prediction

Bromine as a Superior Synthetic Handle for Cross-Coupling Diversification Compared to Chloro and Unsubstituted Analogs

The 4-bromophenyl moiety provides a prime site for palladium-catalyzed Suzuki-Miyaura and related cross-coupling reactions, acting as a reactive handle for late-stage functionalization that the 4-chlorophenyl analog does not offer under typical mild reaction conditions. The bromine atom's lower bond dissociation energy (approx. 84 kcal/mol for Csp²-Br vs. ~97 kcal/mol for Csp²-Cl) facilitates oxidative addition to Pd(0) at lower temperatures and with broader substrate scope, significantly expediting library generation [1]. This asset is entirely absent in the unsubstituted phenyl derivative, which would require initial C-H activation or electrophilic substitution to introduce further complexity, fundamentally altering the synthetic sequence and yield efficiency [2].

Synthetic Versatility Building Block Utility C-C Bond Formation

Defined Patent Utility as a Key Intermediate in CCR2B Antagonist and Kinase Inhibitor Programs

Patent literature provides a clear, structurally specific application differentiation for 7-(4-bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine. International patent WO2011114148A1 explicitly encompasses this compound and its direct derivatives as CCR2B receptor antagonists, a target relevant for inflammatory diseases such as multiple sclerosis [1]. This stands in contrast to the 7-phenyl and 7-(4-chlorophenyl) analogs, which are predominantly documented in the context of agricultural herbicidal applications, targeting phytoene desaturase [2]. This divergence in patent-assigned utility underscores a direct, domain-specific selection criterion for mammalian pharmacology versus agrochemical research.

Patent-Protected Utility CCR2B Antagonist Kinase Drug Discovery

Confirmation of Topographical and Electronic Surface Differences via Crystallographic Data for a Close Optimized Analog

Direct crystallographic evidence for the topographical impact of the 4-bromophenyl substituent is provided by the single-crystal X-ray structure of compound 3, a closely designed analog featuring the exact 7-(4-bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine core (PDB deposition and analysis in Almasri, 2023) [1]. The solved structure reveals the dihedral angle and spatial projection of the bromophenyl group relative to the heterocyclic core, providing atomic-resolution parameters critical for structure-based drug design. In a series including only these three analogs, compound 3 uniquely provided diffractable crystals, suggesting a distinct effect of the bromophenyl group on molecular packing and conformational rigidity, a feature not observed for the 4-fluorophenyl or 4-methylphenyl congeners in the same experimental context, which failed to yield a soluble protein receptor co-crystal structure and direct binding pose confirmation [1].

Structural Biology X-Ray Crystallography Ligand Design

Defined Research Applications for 7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine Based on Verified Comparative Evidence


Lead Optimization for CNS-Penetrant Kinase Inhibitors Where Enhanced Lipophilicity is a Prerequisite

Medicinal chemistry teams aiming to improve blood-brain barrier (BBB) penetration of a triazolopyrimidine-based kinase inhibitor can select the 7-(4-bromophenyl) analog over the 4-fluoro variant based on a computationally verified 0.5 XLogP3-AA unit increase (Section 3, Evidence 1). This parameter shift, coupled with the bromine atom's strategic synthetic utility for late-stage library diversification (Section 3, Evidence 2), makes it a preferred core scaffold for CNS-focused oncology and neurodegeneration programs, aligning with its documented CCR2B receptor activity potential (Section 3, Evidence 3).

Strategic Intermediate for Diversity-Oriented Synthesis via Chemoselective Cross-Coupling

Process and medicinal chemistry groups seeking a common intermediate for library generation should prioritize this compound over its chloro analog. As established in Section 3, Evidence 2, the C-Br bond's approximately 13 kcal/mol lower BDE relative to C-Cl allows for milder, more chemoselective Suzuki-Miyaura couplings. This enables the efficient synthesis of complex, poly-functional biaryl derivatives without affecting the triazolopyrimidine core, a route directly validated in patent and peer-reviewed syntheses of advanced inhibitors (Section 3, Evidence 3 and 4).

Structure-Based Drug Design Campaigns Requiring High-Resolution Topographical Data for a Brominated Aryl System

Computational chemists and structural biologists conducting docking studies or free-energy perturbation (FEP) calculations can rely on the unique availability of single-crystal X-ray structures for advanced compounds bearing the precise 7-(4-bromophenyl)-TAP core (Section 3, Evidence 4). This experimental structural data is indispensable for resolving the binding impact of the heavy halogen atom and the specific rotational angle of the biaryl bond, enabling accurate SAR predictions that are impossible to extrapolate from the structurally silent 4-chloro or 4-fluoro analogs.

Probing Halogen Bonding Contributions to Ligand-Protein Affinity in the ATP-Binding Pocket

For researchers investigating the role of halogen bonding (specifically the σ-hole interaction) in enhancing kinase selectivity, the 4-bromophenyl substituent offers a distinct advantage over 4-chloro or 4-methyl congeners. The larger polarizable surface of bromine provides a more pronounced and measurable halogen bond strength compared to chlorine. The defined crystallographic landscape (Section 3, Evidence 4) and the quantitative lipophilicity control (Section 3, Evidence 1) enable a clear structure-property relationship (SPR) analysis that is far more tractable than with less study-ready comparator compounds.

Quote Request

Request a Quote for 7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.